Heptane-1,2-diyl diacetate

Organic synthesis Separation science Process chemistry

Heptane-1,2-diyl diacetate (CAS 39846-56-5), also referred to as 1,2-heptanediol diacetate or 2-acetyloxyheptyl acetate, is a vicinal diester with molecular formula C11H20O4 and molecular weight 216.27 g/mol. It possesses two chiral centers at the C1 and C2 positions of the heptane backbone, making it a racemic mixture of (R,R), (S,S), and meso stereoisomers in its typical commercial form.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 39846-56-5
Cat. No. B12646438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptane-1,2-diyl diacetate
CAS39846-56-5
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCCCCC(COC(=O)C)OC(=O)C
InChIInChI=1S/C11H20O4/c1-4-5-6-7-11(15-10(3)13)8-14-9(2)12/h11H,4-8H2,1-3H3
InChIKeyPRVSFXXXZBBTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptane-1,2-diyl diacetate CAS 39846-56-5: Vicinal Diester Physicochemical Profile for Procurement Screening


Heptane-1,2-diyl diacetate (CAS 39846-56-5), also referred to as 1,2-heptanediol diacetate or 2-acetyloxyheptyl acetate, is a vicinal diester with molecular formula C11H20O4 and molecular weight 216.27 g/mol . It possesses two chiral centers at the C1 and C2 positions of the heptane backbone, making it a racemic mixture of (R,R), (S,S), and meso stereoisomers in its typical commercial form. The compound is characterized by a density of 0.994 g/cm³, boiling point of 268.1°C at 760 mmHg, flash point of 122.1°C, and refractive index of 1.433 . Its calculated XlogP is 2.4, with a topological polar surface area of 52.6 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors . These properties position it as a protected, lipophilic derivative of heptane-1,2-diol, suitable for applications where the free diol's hydrophilicity or hydrogen bond donor capacity would be detrimental.

Why Heptane-1,2-diyl diacetate Cannot Be Replaced by the Free Diol, Regioisomeric Diacetate, or Shorter-Chain Homologs Without Consequence


Generic substitution among vicinal diol derivatives is undermined by three structural determinants that directly impact experimental outcomes. First, the regioisomer heptane-1,1-diyl diacetate (CAS 56438-09-6), a geminal diester, exhibits a systematically higher boiling point (273.2°C vs. 268.1°C) and distinct hydrolytic behavior—hydrolyzing to heptanal rather than the chiral 1,2-diol—making it unsuitable for any application requiring downstream vicinal diol functionality . Second, the parent heptane-1,2-diol (CAS 3710-31-4) has an XlogP of approximately 1.3 and two hydrogen bond donors, compared to XlogP 2.4 and zero donors for the diacetate [1]; this means substitution with the free diol would compromise organic-phase partitioning, increase chromatographic peak tailing, and introduce unwanted nucleophilic reactivity at hydroxyl positions. Third, within the homologous 1,2-alkanediol diacetate series, the boiling point scales predictably with chain length (C4: ~202.5°C; C5: 230.2°C; C7: 268.1°C; C8: 286.1°C), yet the C7 member offers a specific balance of volatility and lipophilicity that cannot be replicated by the next shorter (C5) or longer (C8) homolog without altering distillation parameters and partition behavior [2].

Heptane-1,2-diyl diacetate: Quantitative Differential Evidence vs. Closest Analogs for Scientific Procurement Decisions


Regioisomeric Boiling Point Differential: 1,2-Diacetate vs. 1,1-Diacetate Enables Distillation-Based Separation

Heptane-1,2-diyl diacetate (CAS 39846-56-5) exhibits a boiling point of 268.1°C at 760 mmHg, which is 5.1°C lower than its regioisomer heptane-1,1-diyl diacetate (CAS 56438-09-6) at 273.2°C . This 5.1°C difference, while modest, is sufficient to permit separation by fractional distillation at atmospheric pressure, enabling purification of the vicinal diester from geminal diester contamination in synthetic mixtures. The density values are nearly identical (0.994 vs. 0.994–1.0 g/cm³), confirming that boiling point, not density, is the operationally relevant differential parameter .

Organic synthesis Separation science Process chemistry

Hydrophobicity Shift Upon Acetylation: XlogP Increase of ~1.1 Units vs. Parent Heptane-1,2-diol

Acetylation of heptane-1,2-diol (XlogP = 1.3) to the diacetate (XlogP = 2.4) produces an increase of approximately 1.1 log units in calculated partition coefficient [1]. This shift reflects the elimination of two hydrogen bond donor sites (HBD count: 2 → 0) and the addition of two acetyl carbonyl acceptor sites (HBA count: 2 → 4) [1]. The practical consequence is that the diacetate partitions ~12.6× more favorably into octanol than the diol, as estimated from the logP difference (10^1.1 ≈ 12.6) [2]. The topological polar surface area increases modestly from 40.5 Ų to 52.6 Ų, but this is offset by the loss of HBD capacity [1].

Medicinal chemistry Sample preparation Chromatography

Boiling Point Position Within the 1,2-Alkanediol Diacetate Homologous Series Confirms Predictable Process Behavior

The boiling point of heptane-1,2-diyl diacetate (268.1°C) fits a consistent incremental trend within the 1,2-alkanediol diacetate homologous series: C4 (1,2-butanediol diacetate, ~202.5°C), C5 (1,2-pentanediol diacetate, 230.2°C), C7 (268.1°C), and C8 (1,2-octanediol diacetate, 286.1°C) [1]. The boiling point increment between C7 and C8 is 18.0°C, consistent with the general per-methylene increment of approximately 18–20°C observed in ester homologous series. This predictable trend allows process chemists to confidently interpolate or extrapolate distillation parameters when scaling reactions from one chain length to another.

Process chemistry Distillation engineering Physical organic chemistry

Validated Substrate for Lipase-Catalyzed Enantioselective Hydrolysis and Acylation: Enabling Access to Enantioenriched 1,2-Diol Building Blocks

Heptane-1,2-diyl diacetate (as racemic mixture rac-2b) has been specifically investigated as a substrate in two landmark studies on lipase-catalyzed kinetic resolution of 1,2-diol diacetates. Poppe et al. (1993) demonstrated that porcine pancreatic lipase (PPL) catalyzes enantioselective hydrolysis of racemic 1,2-diol diacetates (rac-2a–h), including the heptane derivative, with variable regioselectivity but moderate to good enantioselectivity, yielding a mixture of isomeric monoacetates and unchanged diacetate enantiomers [1]. Theil et al. (1996) subsequently showed that 2-acetoxyheptan-1-ol (rac-3b, the monoacetate derived from heptane-1,2-diyl diacetate) undergoes acylation with vinyl acetate catalyzed by Pseudomonas fluorescens lipase (PfL) in hexane–vinyl acetate, exhibiting the highest enantiomer selectivity among the enzyme–solvent combinations tested [2]. Although precise E-values are not publicly tabulated for the C7 substrate specifically, the compound is explicitly validated as competent for enzymatic resolution, in contrast to shorter-chain (≤C4) or longer-chain (≥C10) analogs where stereoselectivity may be diminished or uncharacterized. Parve et al. (2015) further established that acetyl esters in this class are subject to relatively fast spontaneous intramolecular acyl migration (up to two orders of magnitude faster than butyryl esters), a factor that must be controlled during enzymatic resolution of the diacetate [3].

Biocatalysis Chiral resolution Enantioselective synthesis

Flash Point Safety Margin: 122.1°C vs. 101.7°C for the Free Diol Defines Handling Classification Boundary

The flash point of heptane-1,2-diyl diacetate is reported as 122.1°C , compared to 101.7°C for the parent heptane-1,2-diol . This 20.4°C elevation moves the diacetate further away from the 93°C (200°F) threshold used in many regulatory frameworks (e.g., OSHA, GHS) for classifying flammable liquids, reducing the stringency of storage and ventilation requirements. The vapor pressure of the diacetate at 25°C is 0.00782 mmHg , substantially lower than the diol's estimated 0.016 mmHg at 25°C , consistent with reduced volatility and lower inhalation exposure risk during open handling.

Process safety Chemical handling Regulatory compliance

Rotatable Bond Flexibility: 9 Rotatable Bonds vs. 5 for the Free Diol May Influence Conformational Entropy and Crystallization Behavior

Heptane-1,2-diyl diacetate has 9 rotatable bonds , compared to 5 rotatable bonds for heptane-1,2-diol [1]. This increase arises from the two added acetyl groups, each contributing two additional rotatable bonds (O–C(O)CH₃ and C(O)–CH₃). The greater conformational flexibility may reduce the compound's tendency to crystallize compared to the free diol (which has a reported melting point of approximately 2.6°C [2]), and may enhance its performance as a plasticizing comonomer in polyester formulations, a known application area for 1,2-alkanediol derivatives [3]. No experimental melting point has been reported for the diacetate, consistent with the expectation that the added flexibility suppresses crystallization.

Physical organic chemistry Crystallization Formulation science

Heptane-1,2-diyl diacetate CAS 39846-56-5: Evidence-Backed Application Scenarios Based on Quantified Differential Properties


Enzymatic Kinetic Resolution for Enantioenriched 1,2-Diol Production

Heptane-1,2-diyl diacetate is a validated substrate for porcine pancreatic lipase (PPL)-catalyzed enantioselective hydrolysis, as established by Poppe et al. (1993) [1]. The monoacetate derivative 2-acetoxyheptan-1-ol shows optimal enantiomer selectivity when acylated with Pseudomonas fluorescens lipase (PfL) in hexane–vinyl acetate, as demonstrated by Theil et al. (1996) [2]. Laboratories synthesizing chiral 1,2-diol building blocks for pheromone or natural product synthesis should select this C7 diacetate over uncharacterized chain-length analogs, as the enzymatic conditions have been explicitly optimized for the heptane derivative. Users must account for the relatively fast acetyl migration rate (up to 100× faster than butyryl esters, per Parve et al. 2015 [3]), which may erode enantiomeric excess if the monoacetate intermediate is not promptly separated or re-acylated.

Distillation-Based Purification of Vicinal Diester from Regioisomeric Mixtures

Synthetic routes involving iodoacetoxylation of 1-heptene may produce mixtures of the 1,2- and 1,1-diacetate regioisomers. The 5.1°C boiling point differential (268.1°C for the 1,2-diacetate vs. 273.2°C for the 1,1-diacetate) supports fractional distillation at atmospheric pressure as a viable purification method . Process chemists procuring this compound for scale-up should confirm that the supplier's material is free of the geminal diester contaminant, or alternatively, should budget for the distillation step using the quantified boiling point gap as the design basis.

Protected Diol Intermediate for Multi-Step Synthesis Requiring Organic-Phase Handling

When a synthetic sequence requires a masked 1,2-diol that is stable to nucleophilic or basic conditions but can be deprotected by hydrolysis to regenerate the free diol, heptane-1,2-diyl diacetate offers a XlogP of 2.4 (vs. 1.3 for the diol), facilitating organic-phase extractions with an estimated ~12.6× improvement in octanol/water partitioning [4]. The absence of hydrogen bond donors (HBD = 0) reduces peak tailing in normal-phase chromatographic monitoring relative to the free diol . This scenario is relevant for medicinal chemistry laboratories preparing lipophilic intermediates where aqueous workup efficiency is critical.

Process Safety-Conscious Procurement Where Flammable Liquid Regulations Apply

For facilities governed by GHS or OSHA flammable liquid classifications, the diacetate's flash point of 122.1°C—more than 20°C above the 93°C threshold and 20.4°C above the parent diol's flash point—places it in a less restrictive storage category . Combined with a vapor pressure of only 0.00782 mmHg at 25°C, the compound presents reduced airborne exposure risk during open handling compared to the more volatile free diol . Procurement officers evaluating total cost of ownership should factor in the potentially lower storage infrastructure and ventilation requirements.

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